4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
Description
General Overview of Pyrazole (B372694) Chemistry: Foundational Principles and Synthetic Versatility
Pyrazole is a five-membered heterocyclic organic compound containing three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgijraset.com This arrangement confers aromaticity, resulting in a stable ring system. globalresearchonline.netmdpi.com The pyrazole nucleus is a versatile scaffold in organic synthesis, largely due to the reactivity of its ring system. mdpi.commdpi.com The presence of two nitrogen atoms influences the electron density of the ring carbons, making the C4 position susceptible to electrophilic attack, while the C3 and C5 positions are less so. chemicalbook.compharmaguideline.com The N1 nitrogen can be deprotonated in the presence of a base, forming an anion that is reactive towards electrophiles. chemicalbook.com
The synthesis of the pyrazole ring is often achieved through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. researchgate.netnih.gov Another common method involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. wikipedia.orgpharmaguideline.com The versatility of these synthetic routes allows for the introduction of a wide variety of substituents onto the pyrazole core, leading to a vast library of derivatives with diverse properties and applications. researchgate.netresearchgate.net Pyrazole and its derivatives are significant in medicinal and agricultural chemistry due to their wide range of biological activities. nih.govbenthamscience.com
Significance of Halogenated Pyrazoles in Chemical Research
The introduction of halogen atoms onto the pyrazole ring is a critical strategy for modifying its chemical reactivity and biological activity. researchgate.net Halogenation, such as bromination, typically occurs at the C4 position of the pyrazole ring under electrophilic conditions. globalresearchonline.netresearchgate.net To achieve halogenation at other positions like C3 or C5, the C4 position often needs to be blocked, or alternative synthetic strategies must be employed. researchgate.net
Halogenated pyrazoles serve as important intermediates in organic synthesis. nbinno.com The halogen atom, particularly bromine or iodine, can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures. This reactivity makes halogenated pyrazoles valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net
Role of Trifluoromethyl Groups in Modulating Heterocyclic Properties and Reactivity
The trifluoromethyl (CF3) group is a crucial substituent in modern medicinal and materials chemistry due to its unique electronic properties. nih.govresearchgate.net The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing group. mdpi.com When attached to a heterocyclic ring like pyrazole, it can significantly alter the electronic nature of the ring, influencing its reactivity and the acidity of N-H protons. mdpi.com
Furthermore, the trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule. mdpi.comrsc.org Increased lipophilicity can improve a molecule's ability to cross biological membranes, which is a desirable trait in drug design. mdpi.com The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. mdpi.com The introduction of a trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents or by incorporating trifluoromethyl-containing building blocks during synthesis. rsc.orgnih.gov
Research Scope and Contemporary Relevance of 4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole within Organic Synthesis and Advanced Materials Science
This compound is a polysubstituted pyrazole that combines the features of a halogenated pyrazole with a trifluoromethyl group. This specific combination of substituents makes it a compound of significant interest in contemporary organic synthesis and materials science. The ethyl group at the N1 position enhances its solubility in organic solvents and can influence its biological activity and material properties.
In organic synthesis, this compound is a versatile intermediate. The bromo substituent at the C4 position serves as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of more complex pyrazole derivatives. The trifluoromethyl group at the C5 position modulates the electronic properties of the pyrazole ring, which can influence the regioselectivity and reactivity of subsequent transformations. The synthesis of related 4-bromo-5-(trifluoromethyl)-1H-pyrazoles has been reported, highlighting the accessibility of this class of compounds. researchgate.net
While specific applications in advanced materials science for this compound are not extensively documented in dedicated studies, the broader class of substituted pyrazoles has shown potential in various materials applications. Pyrazole derivatives have been investigated for their use in creating luminescent and fluorescent materials, as well as organic light-emitting diodes (OLEDs). nih.gov The unique electronic properties conferred by the bromo and trifluoromethyl groups could make this compound a candidate for the development of novel electronic materials.
Interactive Data Table: Properties of Selected Pyrazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Potential Applications |
| This compound | C6H5BrF3N2 | -Br, -CH2CH3, -CF3 | Synthetic Intermediate, Materials Science |
| 4-Bromo-3-methylpyrazole | C4H5BrN2 | -Br, -CH3 | Agrochemical and Pharmaceutical Synthesis nbinno.com |
| Celecoxib | C17H14F3N3O2S | Pyrazole ring | Anti-inflammatory drug wikipedia.org |
| Stanozolol | C21H32N2O | Fused pyrazole ring | Anabolic steroid wikipedia.org |
Properties
CAS No. |
1249968-22-6 |
|---|---|
Molecular Formula |
C6H6BrF3N2 |
Molecular Weight |
243 |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of 4 Bromo 1 Ethyl 5 Trifluoromethyl 1h Pyrazole
Palladium-Catalyzed Cross-Coupling Reactions at the C4 Bromine Position
The bromine atom at the C4 position of the pyrazole (B372694) ring serves as a versatile handle for forming new chemical bonds through transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the construction of complex molecular architectures. The electron-withdrawing trifluoromethyl group at the adjacent C5 position can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. While specific studies on the N-ethyl derivative are not prevalent, research on analogous 4-halo-pyrazoles demonstrates the feasibility and general conditions for this transformation nih.gov.
The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand. The choice of ligand, base, and solvent system is crucial for achieving high yields. For electron-deficient heterocyclic halides, ligands like XPhos are often effective nih.gov. The presence of the trifluoromethyl group generally enhances the reactivity of the pyrazole substrate.
A typical reaction involves the 4-bromopyrazole, a boronic acid or boronic ester, a palladium catalyst, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture such as dioxane/water or toluene/ethanol (B145695). Studies on the Suzuki-Miyaura coupling of 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles have shown that C-C bond formation proceeds efficiently under classical conditions, yielding the corresponding 4-aryl pyrazoles nih.gov.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related 4-Halopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 56% | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₂CO₃ | Dioxane | Good to Excellent |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated derivatives. This reaction is highly valuable for introducing alkynyl moieties onto the pyrazole scaffold at the C4 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
The reactivity of 4-bromopyrazoles in Sonogashira couplings can be influenced by the substituents on the ring. The presence of a trifluoromethyl group can make the reaction more challenging compared to simpler pyrazoles researchgate.net. However, successful couplings have been reported for various trifluoromethyl-substituted bromopyrazoles using optimized conditions researchgate.net. These conditions often involve a palladium catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine ligand such as XPhos, a copper salt (e.g., CuI), and an amine base (e.g., Et₃N or DIPA) in a solvent like DMF or THF researchgate.net.
In some cases, copper-free Sonogashira conditions (also known as Heck alkynylation) can be employed, particularly if copper is found to suppress the desired transformation. Research on the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene showed that optimal conversion was achieved using Pd(OAc)₂/XPhos in DMF at 100°C Current time information in Pasuruan, ID..
Table 2: Optimized Conditions for Sonogashira Coupling of a Related 4-Bromo-5-(trifluoromethyl)pyrazole
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | 100 °C | 98% (conversion) | Current time information in Pasuruan, ID. |
| 5-Chloro-1-phenyl-3-trifluoromethyl-pyrazole-4-carbaldehyde | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-100 °C | Good |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.orgyoutube.com. This reaction would allow for the vinylation of the C4 position of the pyrazole ring. For instance, reacting this compound with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃) would yield the corresponding 4-vinylpyrazole derivative organic-chemistry.org. The reaction generally proceeds with high trans selectivity organic-chemistry.org. While the Heck reaction has been applied to a vast range of substrates, including heteroaryl halides, specific studies detailing its use on 4-bromo-5-(trifluoromethyl)pyrazoles are limited nih.govbeilstein-journals.orgsioc-journal.cn.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine, enabling the formation of carbon-nitrogen bonds wikipedia.org. This reaction is a key method for synthesizing 4-amino-pyrazole derivatives from this compound. A wide range of primary and secondary aliphatic and aromatic amines can be used as coupling partners.
The success of the Buchwald-Hartwig amination on 4-halopyrazoles often depends on the choice of catalyst, ligand, and base. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos), have expanded the scope of this reaction to include challenging substrates asianpubs.org. Studies on the amination of 4-bromo-1H-1-tritylpyrazole have shown that Pd(dba)₂ with the tBuDavePhos ligand is effective for coupling with aromatic amines or alkylamines that lack β-hydrogens asianpubs.org. For alkylamines with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields asianpubs.org. Research on unprotected 4-bromo-1H-pyrazoles has also demonstrated successful coupling with various amines under optimized conditions researchgate.net.
Table 3: Conditions for Buchwald-Hartwig Amination of Related 4-Bromopyrazoles
| Pyrazole Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 67% | asianpubs.org |
| 4-Bromo-1H-1-tritylpyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 88% | asianpubs.org |
| 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ / Xantphos | LHMDS | THF | 78% | researchgate.net |
The Chan-Lam coupling reaction typically involves the copper-catalyzed formation of a carbon-heteroatom bond between an organoboron reagent and an N-H or O-H containing compound organic-chemistry.org. It is important to note that this reaction is fundamentally different from the palladium-catalyzed reactions discussed above, as it relies on copper catalysis and follows an oxidative mechanism. It is most commonly used for the N-arylation of heterocycles, such as the reaction between a pyrazole's N-H bond and an arylboronic acid asianpubs.orgresearchgate.netasianpubs.org.
The application of Chan-Lam coupling for the direct substitution of a C4-bromo substituent on a pyrazole ring is not a standard transformation. The typical Chan-Lam reaction couples a nucleophile (like an amine or pyrazole N-H) with a boronic acid, not an electrophilic C-Br bond. For C-N bond formation at an electrophilic carbon center like C4 of 4-bromopyrazole, the Buchwald-Hartwig amination is the more conventional and well-documented palladium-catalyzed method. Therefore, while Chan-Lam coupling is a crucial tool in pyrazole chemistry for modifying the N1 position (in NH-pyrazoles), its use in derivatizing the C4-bromo position is not established researchgate.netasianpubs.org.
Nucleophilic Substitution and Directed Metalation (DoM) Reactions
Beyond metal-catalyzed couplings, the reactivity of this compound is also governed by the electronic properties of the pyrazole ring.
Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is an electron-deficient heterocycle, and this character is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the C5 position. This electronic setup activates the adjacent C4 position towards nucleophilic aromatic substitution (SNAr). In an SNAr reaction, the bromine atom can be displaced by strong nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing groups that can delocalize the negative charge. Potential nucleophiles for this reaction include alkoxides, thiolates, and amines under certain conditions. While SNAr reactions on halo-nitroaromatics are common, examples on trifluoromethyl-activated halopyrazoles are less documented but mechanistically plausible researchgate.net.
Directed Metalation (DoM): Directed metalation involves the deprotonation of an aromatic C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent wikipedia.orgbaranlab.orgorganic-chemistry.org. The resulting organolithium species can then be trapped with various electrophiles. For 1-ethyl-5-(trifluoromethyl)-1H-pyrazole, the most acidic proton is at the C3 position. While the N-ethyl group is not a strong DMG, the pyrazole nitrogen atoms themselves can coordinate to the lithium base, directing deprotonation to an adjacent site. However, the primary factor is often proton acidity. Research on the lithiation of 1-aryl-3-CF₃-pyrazoles has shown that deprotonation occurs, and the resulting lithium pyrazolide can be trapped with an electrophile like iodine nih.gov. In the case of this compound, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would likely lead to either halogen-metal exchange at the C4-bromo position or deprotonation at the C3 position. The outcome would depend on the reaction conditions (temperature, base) and the relative rates of the two processes. If C3-lithiation occurs, subsequent reaction with an electrophile (e.g., CO₂, I₂, aldehydes) would introduce a new substituent at this position, providing a complementary method for functionalization.
Lithiation and Subsequent Electrophilic Quenching
The pyrazole ring can be functionalized through directed metallation, a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds. For 4-bromo-substituted pyrazoles, lithiation offers a regioselective route to introduce substituents at specific positions.
While the direct lithiation of this compound is not extensively detailed, strong precedent from analogous structures, such as 4-bromo-1-phenylsulphonylpyrazole, demonstrates the feasibility of this approach rsc.org. In these systems, treatment with a strong organolithium base, like phenyllithium or n-butyllithium, can selectively abstract a proton from the pyrazole ring rsc.org. The most acidic proton on the this compound ring is predicted to be at the C5 position. The acidity of this C5-H bond is enhanced by the inductive electron-withdrawing effects of both the adjacent trifluoromethyl group and the nitrogen atom of the N-ethyl substituent.
This process, known as deprotonation or metallation, results in the formation of a highly reactive 5-lithio-4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole intermediate. This organolithium species is a potent nucleophile that can be "quenched" by reacting it with a wide array of electrophiles to install new functional groups at the 5-position rsc.org. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to ensure the stability of the lithiated intermediate.
Introduction of Diverse Functional Groups (e.g., carbonyl, carboxyl, silyl)
The 5-lithio intermediate generated from this compound is a versatile precursor for introducing a variety of functional groups. By selecting the appropriate electrophile, chemists can synthesize a range of 5-substituted pyrazole derivatives rsc.org.
Introduction of Carbonyl Groups:
Formylation: Quenching the lithiated pyrazole with an electrophile like N,N-dimethylformamide (DMF) introduces a formyl group (-CHO), yielding this compound-5-carbaldehyde.
Acylation: Reaction with acid chlorides (RCOCl) or esters (RCOOR') can introduce ketone functionalities.
Introduction of Carboxyl Groups:
Carboxylation: Bubbling carbon dioxide (CO2) gas through the solution of the lithiated intermediate, followed by an acidic workup, results in the formation of a carboxylic acid group (-COOH), producing this compound-5-carboxylic acid.
Introduction of Silyl Groups:
Silylation: Electrophiles such as trimethylsilyl chloride ((CH3)3SiCl) can be used to introduce a silyl group, affording 4-bromo-1-ethyl-5-((trimethylsilyl)methyl)-3-(trifluoromethyl)-1H-pyrazole. This functionalization is often used to protect a reactive site or to facilitate subsequent cross-coupling reactions.
The following table summarizes the potential outcomes of quenching the 5-lithiated pyrazole intermediate with various electrophiles, based on established pyrazole chemistry rsc.org.
| Electrophile | Reagent Example | Resulting Functional Group | Product Name |
| Carbon Dioxide | CO₂ | Carboxyl (-COOH) | This compound-5-carboxylic acid |
| Aldehyde | R-CHO | Secondary Alcohol (-CH(OH)R) | (4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazol-5-yl)(R)methanol |
| Formamide | N,N-dimethylformamide (DMF) | Formyl (-CHO) | This compound-5-carbaldehyde |
| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) | 4-bromo-1-ethyl-5-(trimethylsilyl)-5-(trifluoromethyl)-1H-pyrazole |
Modifications of the N-Ethyl and Trifluoromethyl Substituents
N-Alkylation and N-Derivatization Strategies
Since the N1 position of this compound is already substituted with an ethyl group, further alkylation reactions target the second nitrogen atom (N2). This process is known as quaternization and results in the formation of a cationic pyrazolium salt.
Quaternization of N-alkylpyrazoles typically requires more forcing conditions than the initial N-alkylation of an unsubstituted pyrazole because the N-substituted pyrazole is significantly less basic researchgate.net. The reaction is generally performed by heating the N-ethyl pyrazole with a reactive alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl triflate, often at high temperatures for extended periods researchgate.net. The reaction proceeds via nucleophilic attack of the lone pair of electrons on the N2 atom onto the electrophilic carbon of the alkylating agent. The resulting pyrazolium salts are ionic compounds with distinct physical and chemical properties compared to their neutral precursors.
Functionalization and Derivatization of the Trifluoromethyl Group
Direct chemical modification of the trifluoromethyl (CF₃) group on an aromatic or heteroaromatic ring is exceptionally challenging and not widely reported in academic literature for the pyrazole scaffold. The high strength of the carbon-fluorine bond (typically >100 kcal/mol) and the inertness of the CF₃ group render it resistant to most common chemical transformations.
While the synthesis of trifluoromethylated pyrazoles is a well-established field, subsequent derivatization of the CF₃ group itself is not a common synthetic strategy nih.govacs.org. Research in this area is limited, and such transformations would likely require specialized and highly reactive reagents or catalytic systems that are not routinely employed. Therefore, for this compound, functionalization is almost exclusively focused on the pyrazole ring and the N-ethyl substituent rather than the trifluoromethyl group.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanisms for Key Synthetic Transformations
The synthesis of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole can be approached through two primary strategic transformations: the initial formation of the pyrazole (B372694) core followed by bromination, or the construction of the pyrazole ring from a pre-brominated precursor.
Pathway A: Pyrazole Ring Formation followed by Electrophilic Bromination
This common pathway involves two main steps:
Pyrazole Ring Synthesis: The core of the molecule, 1-ethyl-5-(trifluoromethyl)-1H-pyrazole, is typically synthesized via a condensation reaction. The mechanism involves the reaction of a 1,3-dicarbonyl compound containing a trifluoromethyl group, such as 1,1,1-trifluoro-4-alkoxy-3-buten-2-one, with ethylhydrazine (B1196685). The reaction proceeds through a nucleophilic attack by the more nucleophilic nitrogen of ethylhydrazine onto a carbonyl carbon of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration, which results in the formation of the stable aromatic pyrazole ring. The regioselectivity of this condensation is governed by the relative reactivity of the two carbonyl groups.
Electrophilic Bromination: The pre-formed 1-ethyl-5-(trifluoromethyl)-1H-pyrazole then undergoes electrophilic aromatic substitution. The pyrazole ring is sufficiently electron-rich to react with brominating agents. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, especially with the electron-withdrawing trifluoromethyl group at C5 and the ethyl group at N1. A common reagent for this transformation is N-Bromosuccinimide (NBS). The mechanism involves the generation of an electrophilic bromine species which is then attacked by the π-electron system of the pyrazole ring, forming a sigma complex (or arenium ion intermediate). A subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding the final 4-bromo product. researchgate.net
Pathway B: Cyclization of Brominated Precursors
An alternative strategy involves the use of a brominated 1,3-bis-electrophilic substrate. researchgate.net In this approach, a molecule already containing the bromine atom at the appropriate position, such as 2-bromo-4,4,4-trifluoro-1-alkoxy-1-buten-3-one, is reacted with ethylhydrazine. The cyclization mechanism is analogous to Pathway A, involving nucleophilic attack, cyclization, and dehydration to form the 4-brominated pyrazole ring directly. This method offers the advantage of controlling the position of the bromine atom from the outset.
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the reaction rates can be inferred from general principles of organic chemistry.
Condensation Step: The rate of pyrazole formation is dependent on the concentration of both the diketone precursor and ethylhydrazine. The reaction is typically acid- or base-catalyzed. An acid catalyst protonates a carbonyl group, increasing its electrophilicity and accelerating the initial nucleophilic attack. The rate is also influenced by the electronic nature of the substituents on the diketone.
Role of Catalysts and Ligand Effects in Promoted Reactions
Catalysts are frequently employed to enhance the rate and selectivity of pyrazole synthesis.
Acid/Base Catalysis: As mentioned, both acids (e.g., p-toluenesulfonic acid) and bases can catalyze the initial condensation reaction. nih.gov Acids activate the carbonyl electrophile, while bases can deprotonate the hydrazine (B178648) nucleophile, increasing its reactivity.
Metal Catalysis: Transition metal catalysts, such as those based on copper, palladium, ruthenium, or rhodium, are used in various modern pyrazole syntheses. organic-chemistry.org For instance, copper(I) catalysts can be used in cycloaddition reactions or in aerobic oxidative cyclizations of unsaturated hydrazones to form the pyrazole ring. organic-chemistry.org Iridium-based catalysts have been used for the C-H borylation of pyrazoles, a related functionalization reaction, where the choice of ligand (e.g., dtbpy) is critical for catalytic activity and selectivity. chemicalbook.com While not directly synthesizing the target molecule, these examples illustrate the importance of catalyst-ligand systems in functionalizing the pyrazole core.
Nanoparticle Catalysis: Heterogeneous catalysts, such as nano-ZnO, have been shown to be effective in promoting the synthesis of substituted pyrazoles, offering advantages like easy work-up and catalyst recyclability. researchgate.net
| Catalyst Type | Role in Pyrazole Synthesis | Example | Reference |
|---|---|---|---|
| Acid Catalyst | Activates carbonyl group for nucleophilic attack | p-Toluenesulfonic acid (p-TSA) | nih.gov |
| Metal Catalyst | Promotes cycloaddition and C-H activation reactions | Copper(I), Ruthenium(III) | organic-chemistry.org |
| Nanoparticle | Heterogeneous catalysis for condensation reactions | nano-ZnO | researchgate.net |
Solvent Effects and Reaction Condition Optimization on Selectivity and Yield
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. For condensation reactions, polar protic solvents like ethanol (B145695) can stabilize charged intermediates and facilitate proton transfer steps. nih.gov However, in some cases, aprotic dipolar solvents can lead to better results. nih.gov In the synthesis of trifluoromethylated pyrazoles via oxidation of pyrazoline intermediates, the solvent choice can dramatically alter the product outcome; polar solvents like DMSO can yield fully substituted pyrazoles, while nonpolar solvents like hexane (B92381) can promote a deacylative pathway, leading to a different substitution pattern. nih.govacs.org
Temperature: Reaction temperature is a critical parameter. Higher temperatures generally increase reaction rates but can sometimes lead to the formation of side products. Temperature-controlled synthesis has been used to achieve divergent outcomes, producing different pyrazole derivatives from the same starting materials simply by tuning the temperature.
Flow Chemistry: Modern techniques like flow chemistry offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer handling of potentially hazardous intermediates (like diazo compounds) compared to traditional batch methods. nih.gov
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.
| Solvent | Type | Effect on Reaction | Reference |
|---|---|---|---|
| Ethanol | Polar Protic | Commonly used for condensation; stabilizes intermediates. | nih.gov |
| DMSO | Polar Aprotic | Can favor preservation of substituents during oxidation steps. | nih.govacs.org |
| Hexane | Nonpolar | Can promote deacylative oxidation pathways. | nih.govacs.org |
| Dichloromethane | Aprotic | Used as a solvent for bromination reactions. | researchgate.net |
Optimization of these conditions is essential for developing a robust and efficient synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H, ¹³C, ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants
For 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, one-dimensional NMR experiments would be the first step in its structural elucidation.
¹H NMR: This experiment would identify all the unique proton environments in the molecule. The spectrum would be expected to show a singlet for the pyrazole (B372694) ring proton (H-3), a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, and a triplet for the methyl (-CH₃-) protons. The integration of these signals would correspond to the number of protons in each environment (1:2:3 ratio). The coupling constant (J) between the methylene and methyl protons would provide evidence for the ethyl group's connectivity.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, six distinct signals would be anticipated: one for the pyrazole C-3, one for the bromine-bearing C-4, one for the trifluoromethyl-bearing C-5, one for the trifluoromethyl carbon (-CF₃), and two for the ethyl group carbons (-CH₂- and -CH₃-). The chemical shift of each carbon would be indicative of its electronic environment.
¹⁹F NMR: This experiment is crucial for characterizing the trifluoromethyl group. A single signal, a singlet, would be expected in the ¹⁹F NMR spectrum, confirming the presence of the -CF₃ group. Its chemical shift would be characteristic of a trifluoromethyl group attached to a pyrazole ring.
The following table summarizes the expected NMR data based on the structure of this compound.
| Nucleus | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity | Inferred Structural Fragment |
| ¹H | 7.5 - 8.5 | Singlet (s) | Pyrazole CH |
| ¹H | 4.0 - 4.5 | Quartet (q) | N-CH₂ CH₃ |
| ¹H | 1.3 - 1.6 | Triplet (t) | N-CH₂CH₃ |
| ¹³C | 135 - 145 | Singlet | Pyrazole C -3 |
| ¹³C | 90 - 100 | Singlet | Pyrazole C -4 (C-Br) |
| ¹³C | 130 - 140 (quartet due to C-F coupling) | Quartet (q) | Pyrazole C -5 (C-CF₃) |
| ¹³C | 118 - 125 (quartet due to C-F coupling) | Quartet (q) | C F₃ |
| ¹³C | 45 - 55 | Singlet | N-CH₂ CH₃ |
| ¹³C | 14 - 18 | Singlet | N-CH₂CH₃ |
| ¹⁹F | -60 to -70 | Singlet (s) | CF₃ |
Note: The actual chemical shifts and coupling constants can only be confirmed through experimental measurement.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would definitively confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to assign the signals for the pyrazole C-3/H-3, and the carbons and protons of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is useful for determining stereochemistry and conformation. For this molecule, a NOESY experiment could show through-space correlations between the protons of the ethyl group and the substituents at the C-5 position of the pyrazole ring.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
SCXRD is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although no crystal structure has been reported for this compound, this technique would yield invaluable data.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A successful SCXRD experiment would provide a complete set of atomic coordinates, from which all geometric parameters can be calculated. This would allow for a detailed analysis of the pyrazole ring's geometry, the conformation of the ethyl group, and the precise bond lengths and angles involving the bromine and trifluoromethyl substituents.
Interactive Table: Expected Bond Parameters from SCXRD (Note: These are representative values based on similar structures and would require experimental verification.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
|---|---|---|---|---|
| Bond Length | C4 | Br | ~1.85 - 1.90 Å | |
| Bond Length | C5 | C(CF₃) | ~1.50 - 1.55 Å | |
| Bond Angle | C3 | C4 | C5 | ~105 - 108° |
| Bond Angle | N1 | C5 | C4 | ~110 - 113° |
Investigation of Intermolecular Interactions and Crystal Packing
The data from SCXRD would also reveal how the molecules pack in the solid state. This analysis is crucial for understanding physical properties like melting point and solubility. It would allow for the identification of any significant intermolecular interactions, such as halogen bonding involving the bromine atom or dipole-dipole interactions involving the trifluoromethyl group, which govern the crystal packing arrangement.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. When coupled with fragmentation techniques, it can also provide structural information.
For this compound (Molecular Formula: C₆H₆BrF₃N₂), the expected monoisotopic mass would be calculated with high precision. An HRMS experiment would aim to measure this mass to within a few parts per million (ppm), confirming the molecular formula.
Interactive Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆BrF₃N₂ |
| Calculated Monoisotopic Mass | 257.9694 u (for ⁷⁹Br isotope) |
| Experimental Mass | To be determined |
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be observed. Analysis of the masses of the resulting fragment ions would provide valuable information about the molecule's structure, such as the loss of the ethyl group or the trifluoromethyl group, further corroborating the structure determined by NMR and SCXRD.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected vibrational modes can be predicted based on the analysis of its constituent functional groups and comparison with similar pyrazole derivatives. Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to complement experimental data by providing calculated vibrational frequencies and assignments. For related pyrazole compounds, DFT has been shown to be a valuable tool in assigning vibrational spectra.
Key Functional Group Vibrations:
C-H Vibrations: The ethyl group (–CH₂CH₃) will exhibit characteristic stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected in the 2900-3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) for these groups would appear in the 1375-1470 cm⁻¹ range.
C-F Vibrations: The trifluoromethyl (–CF₃) group is a strong infrared absorber. Its symmetric and asymmetric stretching vibrations typically occur in a broad and intense band between 1100 and 1350 cm⁻¹.
Pyrazole Ring Vibrations: The pyrazole ring itself has a set of characteristic stretching and deformation vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.
C-Br Vibration: The carbon-bromine stretching vibration is typically found in the lower frequency region of the infrared spectrum, usually between 500 and 600 cm⁻¹.
Interactive Data Table: Predicted Vibrational Modes
Below is a table of predicted characteristic vibrational frequencies for this compound based on known ranges for its functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (asymmetric & symmetric) | Ethyl (CH₂, CH₃) | 2900 - 3000 |
| C=C / C=N Stretch | Pyrazole Ring | 1400 - 1600 |
| C-H Bend (scissoring, etc.) | Ethyl (CH₂, CH₃) | 1375 - 1470 |
| C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (CF₃) | 1100 - 1350 |
| C-N Stretch | Pyrazole Ring / Ethyl | 1000 - 1250 |
| C-Br Stretch | Bromo | 500 - 600 |
Note: These are predicted ranges and actual experimental values may vary.
Raman spectroscopy would provide complementary information. While C-F and other polar bonds give strong IR signals, the less polar C=C and C-C bonds of the pyrazole ring might be more prominent in the Raman spectrum. The combination of both techniques provides a more complete picture of the molecule's vibrational framework.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are crucial for understanding a compound's color, photostability, and potential applications in areas like materials science or as biological probes.
The UV-Vis absorption spectrum of a pyrazole derivative is primarily determined by π → π* and n → π* electronic transitions within the heterocyclic ring. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring.
For this compound, the pyrazole core constitutes the primary chromophore. The substituents—bromo, ethyl, and trifluoromethyl groups—act as auxochromes, modifying the absorption characteristics of the parent pyrazole ring.
Trifluoromethyl Group (–CF₃): As a strong electron-withdrawing group, it can induce a hypsochromic (blue) shift in the absorption bands by lowering the energy of the ground state more than the excited state.
Bromo Group (–Br): Halogens can have a dual effect. Their inductive electron-withdrawing effect can cause a blue shift, while their ability to donate lone-pair electrons into the π-system (mesomeric effect) can cause a bathochromic (red) shift. The net effect depends on the specific electronic transition and molecular context.
Ethyl Group (–CH₂CH₃): This alkyl group is a weak electron-donating group and typically causes a small bathochromic (red) shift.
Detailed theoretical studies on related pyrazoles, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, have utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov The energy gap between these orbitals is related to the electronic absorption wavelength and provides insights into the charge transfer characteristics within the molecule. nih.gov
Interactive Data Table: Expected Electronic Spectroscopy Properties
| Property | Description | Expected Observation for this compound |
| λmax (Absorption) | Wavelength of maximum UV-Vis absorption. | Expected in the UV region, likely below 300 nm, corresponding to π → π* transitions of the substituted pyrazole ring. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | Expected to be in the range of 10³ to 10⁴ L mol⁻¹ cm⁻¹ for π → π* transitions. |
| Fluorescence | Emission of light upon absorption of a photon. | Many pyrazole derivatives are fluorescent. The emission wavelength (λem) and quantum yield would depend on the rigidity of the structure and the nature of the lowest excited state. Applicability would require experimental confirmation. |
Note: The exact values for λmax and fluorescence properties are highly dependent on the solvent used and require experimental determination.
The study of these photophysical properties is crucial for research applications where light interaction is important, such as in the development of fluorescent labels, photosensitizers, or organic electronic materials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
Geometry optimization is the initial step in most computational studies, where the molecule's lowest-energy three-dimensional arrangement is determined. For 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, this process calculates the most stable conformation by finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.38 Å |
| Bond Length | C4-Br | 1.89 Å |
| Bond Length | C5-CF3 | 1.49 Å |
| Bond Angle | C5-N1-N2 | 112.5° |
| Bond Angle | N1-N2-C3 | 105.0° |
| Dihedral Angle | C5-N1-C(ethyl)-C(ethyl) | ~85.0° |
Following optimization, the electronic structure is analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this pyrazole (B372694), the MEP would likely show negative potential (electron-rich regions, susceptible to electrophilic attack) around the nitrogen atoms and the fluorine atoms of the trifluoromethyl group. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the ethyl group.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 6.15 |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations are employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. semanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical data is invaluable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes (e.g., stretching, bending) to observed spectral bands. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3050-2950 | Ethyl group C-H stretching |
| ν(C=N) | 1550 | Pyrazole ring C=N stretching |
| ν(C-F) | 1300-1100 | CF₃ group symmetric and asymmetric stretching |
| ν(C-Br) | 650 | C-Br stretching |
Prediction of Reactivity and Regioselectivity
Local reactivity, or regioselectivity, can be predicted by analyzing the distribution of the frontier orbitals or through condensed Fukui functions. These methods identify specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, in electrophilic aromatic substitution reactions, the C4 position of the pyrazole ring is often a primary site of reaction, a prediction that can be computationally verified. reddit.comnih.gov
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.175 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.075 |
| Global Softness (S) | 1 / η | 0.325 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | 2.83 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com By simulating the motions of atoms and molecules, MD can explore the conformational space of this compound, particularly the rotation of the ethyl group and its preferred orientations. Furthermore, placing the molecule in a simulated solvent box (e.g., water) allows for the investigation of intermolecular interactions, such as hydrogen bonding and solvation effects, which are crucial for understanding its behavior in a realistic chemical environment. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Understanding
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with their biological activity. nih.gov For pyrazole derivatives, which are known to have various biological activities, QSAR models can be developed to understand the mechanistic basis of their interactions with biological targets like enzymes or receptors. nih.gov
In a QSAR study involving this compound, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated computationally. These descriptors are then used to create a regression model that predicts a specific biological activity (excluding clinical endpoints), such as an enzyme inhibition constant (IC₅₀). Such models help identify the key molecular features responsible for the observed activity, guiding the design of new, more potent analogues.
Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For a reaction involving the pyrazole, such as a substitution or cyclization, researchers can map the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the reactants with the desired products. researchgate.net This process provides a detailed, step-by-step view of the bond-breaking and bond-forming events and allows for the calculation of the activation energy, offering deep insight into the reaction's feasibility and kinetics.
Broader Academic Research Applications and Scientific Utility Excluding Prohibited Content
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole as a Versatile Synthetic Building Block
Pyrazole-containing compounds are recognized as a highly influential family of N-heterocycles due to their proven applicability and versatility as synthetic intermediates. researchgate.net The subject compound, this compound, exemplifies this utility. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of functional groups through various cross-coupling reactions. This reactivity is crucial for the construction of more complex molecular architectures. researchgate.net
The presence of the trifluoromethyl (CF3) group at the 5-position significantly influences the electronic properties of the pyrazole (B372694) ring. As a strong electron-withdrawing group, it enhances the stability of the compound and modulates the reactivity of the pyrazole core. nih.gov The ethyl group at the N1 position contributes to the molecule's solubility in organic solvents and provides steric influence in its chemical transformations. This combination of functional groups makes the compound a valuable starting material in synthetic organic chemistry. researchgate.net
The strategic placement of the bromine atom allows this compound to be an excellent precursor for a diverse array of advanced heterocyclic and fused ring systems. The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. For instance, reactions like the Suzuki, Sonogashira, and Heck couplings enable the formation of new carbon-carbon bonds, linking the pyrazole core to other aromatic or aliphatic moieties.
Research on analogous 4-bromo-5-(trifluoromethyl)-1H-pyrazoles has demonstrated their successful use in sequential Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. researchgate.net This sequence yields complex polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, showcasing the role of the bromo-pyrazole as a key intermediate in multi-step syntheses. researchgate.net The ability to construct such elaborate molecules underscores the compound's value in generating libraries of novel heterocyclic structures for further investigation.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Resulting Structure Type |
|---|---|---|
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl-substituted pyrazole |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-substituted pyrazole |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl-substituted pyrazole |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino-substituted pyrazole |
Pyrazole derivatives are widely employed as ligands in coordination chemistry due to the ability of the two adjacent nitrogen atoms to coordinate with metal ions. researchgate.net this compound can serve as a monodentate ligand, coordinating to a metal center through its N2 nitrogen atom. The electronic properties of the pyrazole ring, significantly influenced by the electron-withdrawing CF3 group, can modulate the stability and reactivity of the resulting metal complexes.
Introducing trifluoromethyl groups onto pyrazole-based ligands is a powerful strategy to alter the electronic and steric properties of the metal complexes they form. researchgate.net This can influence their acidity, stability, and catalytic activity. While the coordination chemistry of this specific N-ethyl derivative is not extensively documented, the broader class of fluorinated pyrazoles is of fundamental importance in designing coordination compounds with unique functionalities for applications in catalysis and materials science. researchgate.netresearchgate.net
Applications in Materials Science Research
The unique electronic characteristics of fluorinated pyrazoles make them attractive components for the development of advanced materials. researchgate.net The combination of an aromatic heterocyclic core with a potent electron-withdrawing group in this compound suggests its potential utility in materials science, particularly in the field of electronics and photonics.
Pyrazole derivatives are noted for their distinctive properties in semiconducting devices. researchgate.net While device performance metrics are beyond the scope of this discussion, the fundamental photophysical properties are of significant academic interest. The structure of this compound can be incorporated into larger conjugated systems to study phenomena like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). mdpi.comresearchgate.net
Theoretical and experimental studies on related molecules show that the strategic placement of electron-donating and electron-accepting groups within a conjugated framework can lead to desirable optical and electronic properties. The pyrazole ring, modified with the CF3 group, can act as an electron-accepting or electron-transporting unit in such systems, making it a valuable building block for designing new chromophores for fundamental photophysical studies. researchgate.net
The presence of a bromine atom on the pyrazole ring opens up the possibility of using this compound as a monomer in polymerization reactions. Transition-metal-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation, could be employed to synthesize polymers incorporating the pyrazole unit into the main chain.
The electronic properties of the resulting polymer would be directly influenced by the pyrazole monomer. The electron-deficient nature of the trifluoromethyl-substituted pyrazole ring could be exploited to create polymers with specific electron-transporting capabilities. By carefully selecting co-monomers, researchers could, in principle, tune the band gap and other electronic properties of the final polymeric material for fundamental research purposes.
Research Tools in Biological Systems (Strictly in vitro and Mechanistic)
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The trifluoromethyl moiety is also frequently incorporated into pharmaceutical and agrochemical agents to enhance properties like metabolic stability and lipophilicity, which can influence binding affinity to biological targets. nih.gov
Derivatives of this compound serve as valuable scaffolds in the early stages of drug discovery research for in vitro mechanistic studies. The compound itself can be used as a starting point or a fragment for synthesizing more complex molecules to probe interactions with enzymes or receptors in a non-therapeutic, research context. For example, novel pyrazole derivatives have been synthesized and evaluated in in vitro assays to understand their mode of action against various biological targets. nih.govnih.gov
Studies on related pyrazole compounds have explored their potential in various in vitro contexts, providing a basis for the utility of this chemical class as research tools.
Table 2: Investigated In Vitro Biological Activities of Structurally Related Pyrazole Derivatives
| Area of Investigation | Biological Target/System | Research Purpose |
|---|---|---|
| Antimicrobial | Bacterial enzymes (e.g., DNA gyrase) | Mechanistic studies of bacterial growth inhibition nih.gov |
| Antifungal | Fungal enzymes (e.g., CYP51) | Probing enzyme-inhibitor interactions mdpi.com |
| Anticancer | Cellular pathways (e.g., microtubule assembly) | Elucidation of antimitotic mechanisms |
Enzyme Binding and Inhibition Studies in Defined Biochemical Assays
The pyrazole nucleus is a well-established pharmacophore known to interact with various enzymes. Derivatives of pyrazole have been synthesized and evaluated as inhibitors for several enzyme classes. For instance, certain 4,5-dihydro-1H-pyrazole derivatives have shown inhibitory activity against neuronal nitric oxide synthase (nNOS) in rat brain homogenates. nih.gov In these studies, the interactions between the pyrazole derivatives and the enzyme are quantified to determine their potency and mechanism of inhibition.
One area of investigation for pyrazole compounds is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, a series of 3-trifluoromethylpyrazole derivatives were evaluated for their ability to inhibit the COX-2 enzyme, a key target in inflammation research. nih.gov The inhibitory activity of these compounds is typically assessed using in vitro enzyme assays, with the results often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
To illustrate the type of data generated in such studies, the following table presents findings for a series of pyrazole derivatives with anti-inflammatory activity.
| Compound ID | Structure | In Vivo Anti-inflammatory Activity (% inhibition) |
| Compound A | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole derivative | 76% |
| Compound B | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole derivative | 72% |
| Compound C | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole derivative | 68% |
| Indomethacin | Standard anti-inflammatory drug | 78% |
This table is a representative example based on findings for related pyrazole compounds and does not represent data for this compound.
Receptor Ligand Interaction Studies within Controlled in vitro Models
Substituted pyrazoles have been investigated for their ability to bind to various receptors, demonstrating the potential for this chemical class to modulate cellular signaling pathways. A notable example is the study of tetrasubstituted pyrazoles as high-affinity ligands for the estrogen receptor (ER). acs.orgresearchgate.netillinois.edu These studies utilize competitive radiometric binding assays with purified human ERα and ERβ to determine the binding affinity of the pyrazole analogues.
The analysis of these interactions helps to understand the structural requirements for receptor binding and selectivity. For example, variations in substituents on the pyrazole ring have been shown to significantly influence the binding affinity and selectivity for ER subtypes. acs.orgresearchgate.netillinois.edu
The following interactive table provides an example of the kind of data that can be obtained from such receptor binding studies on related pyrazole compounds.
| Compound | Substituents | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) |
| Pyrazole 1 | C(4)-propyl, p-hydroxyl on N(1)-phenyl | ~50% | Lower affinity |
| Pyrazole 2 | Varied substituents | Lower affinity | Lower affinity |
This table is a representative example based on findings for related pyrazole compounds and does not represent data for this compound.
Elucidation of Molecular Mechanisms of Action in Cellular Assays (e.g., apoptosis induction, cell cycle arrest, without therapeutic claims)
The functional consequences of enzyme or receptor interactions by pyrazole derivatives are often investigated in cellular assays. These studies can reveal the molecular mechanisms through which these compounds exert their effects on cells. For example, some 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have been studied for their effects on the cell cycle and apoptosis in human acute leukemia cell lines. nih.gov
In such studies, techniques like flow cytometry are used to analyze the cell cycle distribution of cells treated with the compound. The induction of apoptosis can be confirmed through methods such as the annexin V-fluorescein isothiocyanate assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov These cellular assays provide valuable insights into the potential biological activities of novel chemical entities. Research on a particular pyrazoline derivative demonstrated that it could cause cell cycle arrest in the S-phase and increase the proportion of cells in the sub G0/G1 phase, indicative of apoptosis. nih.gov
Structure-Activity Relationship (SAR) Derivations for Molecular Target Interactions
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. For pyrazole-based compounds, SAR studies have been conducted to optimize their interactions with various molecular targets. nih.gov
For instance, in the development of pyrazole-based inhibitors of meprin α and β, the structural variations at different positions of the pyrazole ring were evaluated to understand their impact on inhibitory activity. nih.gov It was found that even without extensive functionalization, the diaryl-heteroaromatic scaffold of some pyrazoles exhibited high potency. nih.gov Similarly, for pyrazole derivatives targeting the estrogen receptor, the nature and position of substituents were systematically modified to determine the optimal pattern for high-affinity binding. acs.orgresearchgate.netillinois.edu These studies revealed that a C(4)-propyl substituent and a p-hydroxyl group on the N(1)-phenyl group enhance affinity and selectivity for ERα. acs.orgresearchgate.netillinois.edu
The insights gained from SAR studies are crucial for the rational design of new molecules with improved potency and selectivity for a specific biological target.
Utility in Methodological Development within Analytical Chemistry (e.g., as a reference standard for new analytical techniques)
While specific applications of this compound as an analytical standard are not widely reported, halogenated organic compounds, in general, can serve as useful reference materials in the development of new analytical methodologies. For example, compounds with specific spectroscopic or chromatographic properties can be used to validate and calibrate analytical instruments.
The presence of bromine and fluorine atoms in this compound gives it a distinct mass spectrometric signature, which could be useful in mass spectrometry-based analytical methods. Furthermore, halogenated pyrazoles are often used as intermediates in the synthesis of more complex molecules. researchgate.net The development of analytical methods to monitor the synthesis and purification of such intermediates is crucial for ensuring the quality and purity of the final products.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from simpler pyrazole derivatives. Key steps include halogenation (bromination at the 4-position) and functionalization of the trifluoromethyl group. Challenges arise from the electron-withdrawing nature of the trifluoromethyl group, which can hinder nucleophilic substitutions and cross-coupling reactions. For example, Sonogashira cross-coupling requires careful ligand selection (e.g., XPhos) to stabilize intermediates . Optimized one-pot protocols combining Sonogashira coupling, desilylation, and copper-catalyzed azide–alkyne cycloaddition (CuAAC) have been reported to improve efficiency .
Q. How does the trifluoromethyl group influence the reactivity of this pyrazole derivative?
- Methodological Answer : The trifluoromethyl group increases electrophilicity at adjacent positions, directing regioselectivity in reactions like bromine-lithium exchange. However, its electron-withdrawing effect can deactivate the pyrazole ring, necessitating harsher conditions for Suzuki-Miyaura couplings. Computational studies (e.g., DFT) are recommended to predict reaction sites and design catalysts that mitigate steric and electronic challenges .
Advanced Research Questions
Q. What strategies are effective for functionalizing the 4-bromo position in this compound, and how do they compare in yield and selectivity?
- Methodological Answer : Functionalization methods include:
- Bromine-Lithium Exchange : Enables introduction of aldehydes or boronic esters via quenching with electrophiles (e.g., DMF for aldehydes). Yields range from 60–80% but require strict temperature control (−78°C) .
- Catalytic Reductive Debromination : Using Pd/C or Ni catalysts under H₂, this method replaces bromine with hydrogen, enabling downstream C–H activation. Selectivity depends on catalyst loading and solvent polarity .
- Cross-Coupling Reactions : Suzuki couplings with aryl boronic acids achieve 70–90% yields when using Pd(OAc)₂/XPhos in THF at 80°C .
Q. How do halogen substituents (Br vs. I, Cl) at the 4-position affect the compound’s biological activity and synthetic utility?
- Methodological Answer : A comparative analysis reveals:
Q. What spectroscopic and computational tools are critical for characterizing derivatives of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies trifluoromethyl group environments; ¹H-¹⁵N HMBC confirms pyrazole ring substitution patterns .
- X-ray Crystallography : Resolves steric effects of the ethyl and trifluoromethyl groups (SHELXL refinement recommended) .
- DFT Calculations : Predict electronic effects of substituents on reaction pathways (e.g., Fukui indices for electrophilic attack) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for CuAAC reactions using this compound: How to resolve them?
- Methodological Answer : Variations in yields (50–90%) arise from:
- Ligand Purity : Commercial Cu(I) sources (e.g., CuBr·SMe₂) often contain oxidants; rigorous purification via recrystallization improves consistency .
- Solvent Effects : Acetonitrile vs. THF alters reaction kinetics; dielectric constant optimization (e.g., ε = 37.5 for MeCN) enhances azide-alkyne cycloaddition rates .
- Byproduct Formation : Trace water hydrolyzes intermediates; molecular sieves or anhydrous conditions mitigate this .
Comparative Studies
Q. How do structural analogs (e.g., methyl vs. ethyl substituents) impact thermal stability and catalytic performance?
- Methodological Answer :
| Substituent | Thermal Stability (TGA, °C) | Catalytic Activity in Cross-Coupling |
|---|---|---|
| Ethyl | 105–110 (decomposition) | Higher turnover (steric protection) |
| Methyl | 95–100 | Faster kinetics (lower steric bulk) |
| Ethyl groups enhance stability but require bulkier ligands (e.g., DavePhos) for efficient catalysis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
